molecular formula C24H27N3O3 B2586495 4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 923107-43-1

4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B2586495
CAS No.: 923107-43-1
M. Wt: 405.498
InChI Key: FONDQINNMZRYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a pyridazine ring, a nitrogen-containing heterocycle recognized for its significant role in medicinal chemistry . Pyridazine and pyrazine (a related diazine) scaffolds are established components of potent, selective, and often orally active kinase inhibitors, which have shown substantial therapeutic potential in targeting cancers and immunological disorders . While the specific research applications and molecular target of this compound require further experimental characterization, its structural profile suggests potential as a key intermediate for investigating kinase signaling pathways or for the development of novel enzyme inhibitors . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-butoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-4-16-29-21-11-9-20(10-12-21)24(28)25-15-17-30-23-14-13-22(26-27-23)19-7-5-18(2)6-8-19/h5-14H,3-4,15-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONDQINNMZRYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Differences:

Compound ID Heterocyclic Core Substituent Position Linker Type Functional Group Modifications
Target Compound Pyridazin-3-yl 6-(4-methylphenyl) Ether-oxygen bridge Benzamide with butoxy group
I-6230 Pyridazin-3-yl None Phenethylamino Ethyl benzoate ester
I-6232 6-Methylpyridazin-3-yl 6-methyl Phenethylamino Ethyl benzoate ester
I-6273 Methylisoxazol-5-yl None Phenethylamino Ethyl benzoate ester
I-6373 3-Methylisoxazol-5-yl 3-methyl Phenethylthio Ethyl benzoate ester
I-6473 3-Methylisoxazol-5-yl 3-methyl Phenethoxy Ethyl benzoate ester

Analysis of Modifications:

Heterocyclic Core :

  • The target compound and I-6230/I-6232 share a pyridazine core, whereas I-6273, I-6373, and I-6473 feature isoxazole rings. Pyridazine derivatives (e.g., I-6230/6232) are reported to exhibit stronger kinase inhibition compared to isoxazole analogs, likely due to enhanced π-π stacking interactions with ATP-binding pockets .
  • The 6-methyl substituent on the pyridazine in I-6232 improves metabolic stability over I-6230, suggesting that alkylation at this position may optimize pharmacokinetics .

Linker and Functional Groups: The target compound’s ether-oxygen bridge and benzamide group contrast with the ethyl benzoate ester and phenethylamino/thio linkers in the I-series. Substitution of oxygen with sulfur (e.g., I-6373’s thioether linker) reduces activity, possibly due to decreased hydrogen-bonding capacity or increased steric hindrance .

Substituent Effects :

  • The 4-methylphenyl group on the target compound’s pyridazine may enhance hydrophobic interactions with kinase targets, analogous to the 6-methyl group in I-6232.

Biological Activity

4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound known for its potential biological activity. This compound features a unique structure that combines a butoxy group with a pyridazinyl moiety, which is linked to a benzamide structure. The intricate arrangement of functional groups suggests that this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H30N3O3\text{C}_{25}\text{H}_{30}\text{N}_3\text{O}_3

Key Functional Groups

  • Butoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Pyridazinyl Moiety : May interact with various receptors and enzymes.
  • Benzamide Structure : Known for its role in various biological activities, including inhibition of specific enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyridazinyl group may modulate enzyme activity or receptor binding, while the sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Research Findings

Recent studies have investigated the biological effects of similar compounds and their derivatives. Here are some notable findings:

  • Antitumor Activity : Certain benzamide derivatives have demonstrated antitumor effects by inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. The inhibition of DHFR leads to reduced cellular levels of NADPH, destabilizing the enzyme and inhibiting cell growth .
  • Kinase Inhibition : Compounds structurally related to benzamides have shown promise as inhibitors of RET kinase, which is involved in various cancers. For instance, derivatives containing heteroaryl rings were found to exhibit moderate to high potency in kinase assays .
  • Enzyme Interaction : The mechanism by which these compounds exert their effects often involves competitive inhibition or allosteric modulation of enzyme activity, highlighting their potential therapeutic applications .

Case Studies

  • A study involving benzamide riboside revealed that certain patients exhibited prolonged survival when treated with doses exceeding 4.3 GBq, suggesting significant antitumor potential .
  • Another investigation into novel benzamide derivatives demonstrated their ability to inhibit RET kinase both at the molecular and cellular levels, resulting in reduced cell proliferation driven by mutations .

Comparative Biological Activity of Related Compounds

Compound NameTarget EnzymeBiological ActivityReference
Benzamide RibosideDHFRAntitumor effects
4-Chloro-benzamidesRET KinaseModerate to high potency
2-Ethoxy-benzamidesVarious EnzymesEnzyme modulation

Q & A

How can researchers optimize the synthesis of 4-butoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide to improve yield and purity?

Basic Research Question
Methodological Answer:

  • Stepwise Synthesis Optimization :
    • Intermediate Handling : Use hazard analysis protocols (e.g., evaluating decomposition risks of intermediates, as seen in ) to ensure stability during synthesis. For example, intermediates with pyridazine or benzamide groups may require inert atmospheres or low-temperature storage.
    • Coupling Reactions : Apply HBTU/DMF-mediated amide coupling (similar to ) for the final benzamide formation. Optimize molar ratios (e.g., 1.2:1 acyl chloride to amine) and reaction time (12–24 hrs under reflux).
    • Purification : Utilize silica gel chromatography with gradient elution (e.g., chloroform:methanol 10:1 to 3:1) followed by crystallization from diethyl ether/pentane mixtures to isolate high-purity product .

What analytical strategies are recommended to resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Advanced Research Question
Methodological Answer:

  • Multi-Technique Validation :
    • NMR Analysis : Assign peaks using 2D NMR (HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the pyridazine and butoxy regions. Compare with similar compounds in (e.g., 1H NMR of benzamide derivatives).
    • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between isobaric species. For example, a discrepancy in molecular ion peaks could indicate residual solvents or degradation products.
    • Cross-Referencing : Align data with computational predictions (e.g., DFT-calculated NMR shifts) or databases like PubChem (as in ) to validate assignments .

How can structural modifications enhance the bioactivity of this compound while maintaining metabolic stability?

Advanced Research Question
Methodological Answer:

  • Rational Design Framework :
    • Lipophilicity Adjustments : Replace the butoxy group with fluorinated alkoxy chains (e.g., trifluoromethoxy, as in ) to enhance membrane permeability.
    • Pyridazine Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position of pyridazine to improve target binding (see ’s enzyme-targeting analogs).
    • Metabolic Stability : Incorporate deuterium at labile positions (e.g., ethyl linker) to slow CYP450-mediated oxidation. Validate using in vitro microsomal assays .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question
Methodological Answer:

  • Hierarchical Purification Protocol :
    • Initial Isolation : Perform liquid-liquid extraction (e.g., dichloromethane/water) to remove polar byproducts.
    • Chromatography : Use flash chromatography with a polar stationary phase (e.g., silica gel) and a gradient of ethyl acetate in hexane. For persistent impurities, switch to reverse-phase C18 columns with acetonitrile/water.
    • Final Crystallization : Optimize solvent pairs (e.g., ethanol/water) for recrystallization, monitoring crystal growth via polarized light microscopy to ensure purity >98% .

How should researchers address conflicting bioassay results (e.g., mutagenicity vs. non-toxic profiles) for this compound?

Advanced Research Question
Methodological Answer:

  • Contradiction Analysis Workflow :
    • Dose-Response Studies : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to identify threshold effects. For example, notes that mutagenicity in anomeric amides may only manifest at high doses.
    • Mechanistic Studies : Use Ames II testing (as in ) to compare frameshift vs. base-pair substitution mutagenicity. Pair with computational toxicity prediction tools (e.g., Derek Nexus) to assess structural alerts.
    • Alternative Assays : Validate findings using mammalian cell models (e.g., micronucleus tests) to reduce false positives from bacterial systems .

What computational modeling approaches are suitable for predicting the binding affinity of this compound to target enzymes?

Advanced Research Question
Methodological Answer:

  • Multi-Scale Modeling Pipeline :
    • Docking Simulations : Use AutoDock Vina to screen against crystallographic enzyme structures (e.g., PDB entries for bacterial PPTases in ). Prioritize poses with hydrogen bonds to catalytic residues.
    • Molecular Dynamics (MD) : Run 100-ns MD simulations (AMBER force field) to assess binding stability. Calculate binding free energy via MM/GBSA.
    • Machine Learning : Train QSAR models on datasets from and to predict IC50 values for novel analogs .

How can researchers validate the proposed mechanism of action for this compound in bacterial proliferation inhibition?

Advanced Research Question
Methodological Answer:

  • Mechanistic Validation Strategy :
    • Target Knockdown : Use CRISPR/Cas9 to delete putative target genes (e.g., acpS or PPTase in ) in model bacteria. Compare compound efficacy in knockout vs. wild-type strains.
    • Metabolomic Profiling : Apply LC-MS/MS to quantify downstream metabolites (e.g., acylated carrier proteins). A significant reduction would confirm target engagement.
    • Resistance Studies : Serial passage bacteria under sublethal compound doses to identify mutations in target enzymes, corroborated by whole-genome sequencing .

What safety protocols are critical when handling intermediates with suspected mutagenicity?

Basic Research Question
Methodological Answer:

  • Risk Mitigation Plan :
    • PPE : Use nitrile gloves, sealed goggles, and fume hoods for all steps (as emphasized in and ).
    • Waste Management : Segregate mutagenic waste in labeled containers for incineration (avoid aqueous disposal).
    • Exposure Monitoring : Conduct regular air sampling and bioassays (e.g., Ames tests on lab surfaces) to detect contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.